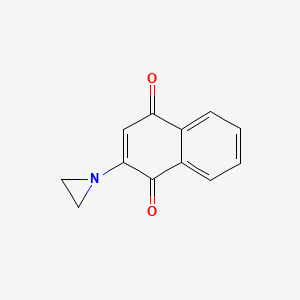
2-(Aziridin-1-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)naphthalene-1,4-dione is a compound that combines the structural features of aziridine and naphthoquinone. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while naphthoquinone is a quinone derivative of naphthalene, known for its biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aziridine. One common method is to react 1,4-naphthoquinone with aziridine in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The reaction proceeds at room temperature and yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different oxidation states.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Products include hydroquinone derivatives.
Substitution: Products include substituted aziridine derivatives.
Scientific Research Applications
2-(Aziridin-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.
Industry: Used in the synthesis of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)naphthalene-1,4-dione involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The aziridine ring can alkylate DNA and proteins, leading to cytotoxic effects. These combined actions contribute to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Shares the quinone structure but lacks the aziridine ring.
Aziridine: Contains the aziridine ring but lacks the quinone structure.
Mitomycin C: A well-known anticancer agent that also contains an aziridine ring and a quinone moiety.
Uniqueness
2-(Aziridin-1-yl)naphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .
Properties
CAS No. |
2382-36-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(aziridin-1-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)12(15)9-4-2-1-3-8(9)11/h1-4,7H,5-6H2 |
InChI Key |
LJQJTPSKVRNQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















